molecular formula C9H12N2O B1331724 4-Ethylbenzohydrazide CAS No. 64328-55-8

4-Ethylbenzohydrazide

Cat. No. B1331724
CAS RN: 64328-55-8
M. Wt: 164.2 g/mol
InChI Key: CBPNMGZKCDVJAE-UHFFFAOYSA-N
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Description

4-Ethylbenzohydrazide is a chemical compound that can be derived from 4-aminobenzoic acid as a starting material. It is related to various compounds that have been synthesized and characterized in the provided studies. For instance, ethyl 4-azidobenzoylaminoacetimidate, a compound prepared from 4-aminobenzoic acid, was used for RNA-protein cross-linking within Escherichia coli ribosomal 30-S subunits . Similarly, 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide and its metal complexes have been synthesized and characterized, indicating the versatility of ethyl-substituted benzohydrazide derivatives in forming complexes with metals .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from 4-aminobenzoic acid or its derivatives. For example, ethyl 4-azidobenzoylaminoacetimidate was synthesized in a four-step process . Another compound, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These syntheses involve reactions such as cross-linking, esterification, and complexation, which are common in the preparation of benzohydrazide derivatives.

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of ethyl 4benzoyl1a,2,3,4tetrahydro3methyl1a(4methylphenyl)1Hazirino1,2a1,5benzodiazepine1carboxylate was determined, showing a tricyclic system with a seven-membered 1,5diazepine ring . Density Functional Theory (DFT) calculations were used to evaluate bond lengths, bond angles, and other structural parameters of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, confirming the experimental data .

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to form complexes with metals and to participate in cross-linking reactions. The metal complexes of 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide were synthesized and characterized, suggesting their potential in coordination chemistry . The cross-linking ability of ethyl 4-azidobenzoylaminoacetimidate with RNA and proteins demonstrates the functional versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry were used to characterize the compounds . Theoretical methods, including DFT and time-dependent DFT (TD-DFT), were employed to predict vibrational wavenumbers, electronic properties, and molecular electrostatic potential (MEP) . These studies provide a comprehensive understanding of the physical and chemical behavior of ethyl-substituted benzohydrazide derivatives.

Scientific Research Applications

Antimicrobial Activity

4-Ethylbenzohydrazide and its derivatives have been explored for their antimicrobial properties. A study synthesized thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzohydrazide, and tested them for antimicrobial activity. These compounds were aimed at increasing microbial intracellular concentration and decreasing microbial resistance, showcasing their potential in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Anticancer Activity

In the realm of cancer research, various benzohydrazide derivatives have been investigated for their potential as anticancer agents. One study focused on synthesizing benzothiazole acylhydrazones, including derivatives with a benzohydrazide component, and evaluated their efficacy as anticancer agents. This research contributes to the understanding of benzohydrazides' role in cancer therapy (Osmaniye et al., 2018).

Toxicological Studies

4-Ethylbenzohydrazide derivatives have also been studied in the context of toxicology. For instance, the metabolism and toxicity of ethyl 4-hydroxybenzoate, a related compound, were explored in human melanoma cells. This research provides insight into the potential toxicological effects of similar benzohydrazide compounds and their metabolites (Vad et al., 2008).

Drug Interaction and Pharmacokinetics

Studies have examined the interaction and pharmacokinetics of compounds similar to 4-Ethylbenzohydrazide. For example, the interaction between 4-methylpyrazole, a compound structurally related to benzohydrazides, and ethanol was investigated in humans, providing valuable information about the metabolic interactions and elimination processes of these compounds (Jacobsen et al., 1996).

Environmental Impact

The environmental behavior of compounds like ethyl-4-aminobenzoate, related to 4-Ethylbenzohydrazide, was studied to understand their impact on aquatic organisms. This research is crucial for assessing the environmental risks associated with the use of such compounds (Li et al., 2017).

Safety And Hazards

4-Ethylbenzohydrazide is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

4-ethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNMGZKCDVJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310867
Record name 4-ethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzohydrazide

CAS RN

64328-55-8
Record name 64328-55-8
Source DTP/NCI
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Record name 4-ethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbenzoic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Han, N Sun, H Wu, D Guo, P Tien… - Journal of Medicinal …, 2016 - ACS Publications
Enterovirus 71 (EV71) plays an important role in hand-foot-and-mouth disease. In this study, a series of diarylhydrazide analogues was synthesized, and the systematic exploration of …
Number of citations: 18 pubs.acs.org
SS SHAIKH - Chem Sci Trans, 2013 - academia.edu
A number of N0-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazide have been synthesized by the treatment of 2-chloro-6-methoxy-3-quinolinecarbaldehyde …
Number of citations: 4 www.academia.edu
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org
SY Ke, XH Qian, FY Liu, N Wang, Q Yang… - European journal of …, 2009 - Elsevier
A new series of nitrogen-containing heterocycles 4H-1,3,4-oxadiazin-5(6H)-ones derivatives with hydrophobic and long chains were designed and synthesized by direct cyclization …
Number of citations: 36 www.sciencedirect.com
X Liu, J Liang, Y Yu, X Han, L Yu, F Chen… - Journal of Medicinal …, 2022 - ACS Publications
Influenza A viruses possess a high antigenic shift, and the approved anti-influenza drugs are extremely limited, which makes the development of novel anti-influenza drugs for the …
Number of citations: 8 pubs.acs.org
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org
OV Hordiyenko, IV Rudenko, IA Zamkova… - …, 2013 - thieme-connect.com
A convenient and efficient route for the chemoselective synthesis of carbohydrazide, arenesulfonylhydrazide, and thiosemicarbazone derivatives of 5H-pyrrolo[3,4-b]pyrazine and 1H-…
Number of citations: 9 www.thieme-connect.com
CH Chen, MJ Xu, Q Zheng, DD Li, L Cheng… - Journal of Molecular …, 2024 - Elsevier
In this study, we investigated the anticancer activity of novel carbazoyl hydrazine derivatives as inhibitors of Proviral Integration site for Moloney murine leukemia virus kinase 1 (Pim-1) …
Number of citations: 0 www.sciencedirect.com
沢田善宏, 中川春美, 塚本芳久, 矢内利明… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
… 2.1 N'-tent-Butyl-4-ethylbenzohydrazide (I) A portion of 4-ethylbenzoyl chloride was obtained by reacting 4-ethylbenzoic acid (3.0 g, 20 mmol) with thionyl chloride, and then the product …
Number of citations: 21 jlc.jst.go.jp
沢田善宏, 中川春美, 塚本芳久, 矢内利明… - Journal of Pesticide …, 2002 - jstage.jst.go.jp
… 2.1 N'-tent-Butyl-4-ethylbenzohydrazide (I) A portion of 4-ethylbenzoyl chloride was obtained by reacting 4-ethylbenzoic acid (3.0 g, 20 mmol) with thionyl chloride, and then the product …
Number of citations: 5 www.jstage.jst.go.jp

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